Antibacterial Potency: BmKn2 vs. Kn2-7 Against Antibiotic-Resistant Clinical MRSA
Against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, BmKn2 demonstrates an MIC of 12.5 µg/mL, whereas its engineered derivative Kn2-7 achieves a substantially lower MIC of 3.13 µg/mL—a 4-fold improvement in potency achieved through three amino acid substitutions (G3K, A4K, S10R) that enhance cationicity and amphipathicity [1]. This direct head-to-head comparison establishes BmKn2 as the reference wild-type scaffold against which potency-optimized derivatives are benchmarked.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 12.5 µg/mL |
| Comparator Or Baseline | Kn2-7: 3.13 µg/mL; Vancomycin: 6.25 µg/mL; Penicillin: 5,000–20,000 µg/mL; Cefotaxime: 400 µg/mL |
| Quantified Difference | Kn2-7 is 4× more potent than BmKn2; both peptides substantially outperform penicillin and cefotaxime |
| Conditions | Methicillin-resistant S. aureus clinical isolates (strains P1374, P1369); MIC determined by broth microdilution; data from ≥3 independent replicates with MIC variation ≤2-fold |
Why This Matters
For procurement, BmKn2 serves as the essential wild-type reference scaffold; selecting Kn2-7 instead would alter the potency baseline and confound structure-activity relationship (SAR) analyses in derivative optimization studies.
- [1] Cao L, Dai C, Li Z, Fan Z, Song Y, Wu Y, Cao Z, Li W. Antibacterial activity and mechanism of a scorpion venom peptide derivative in vitro and in vivo. PLoS One. 2012;7(7):e40135. Table 2. View Source
